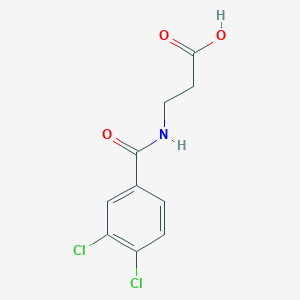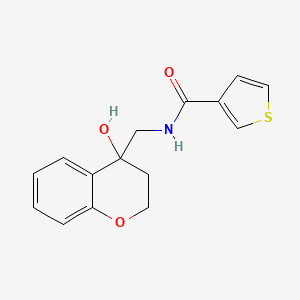
N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been a topic of interest for medicinal chemists to improve advanced compounds with a variety of biological effects . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives have been prepared from the titled enaminone via the reaction with different nucleophiles and electrophiles .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial Applications
Research into compounds structurally related to "N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide" has shown potential antimicrobial properties. For instance, a study by Desai et al. (2011) synthesized a series of compounds that demonstrated in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli and Staphylococcus aureus, highlighting the potential of such compounds in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Photostabilization of Materials
Another application area is the photostabilization of materials, such as poly(vinyl chloride) (PVC), to prevent degradation by UV light. Balakit et al. (2015) synthesized new thiophene derivatives that effectively reduced the level of photodegradation in PVC films, indicating the utility of thiophene-based compounds in enhancing material longevity (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Synthetic Applications
From a synthetic chemistry perspective, compounds like "this compound" serve as key intermediates or building blocks. Himbert et al. (1990) discussed the intramolecular Diels-Alder reaction of N-(2-thienyl)allene carboxamides, where the thiophene nucleus acts as a diene or dienophile depending on the substituents, demonstrating the versatility of thiophene-based compounds in organic synthesis (Himbert, Schlindwein, & Maas, 1990).
Interaction with Biological Molecules
Furthermore, the interaction of thiophene-based compounds with biological molecules has been studied. Shareef et al. (2016) synthesized thiophene-2-carboxaldehyde derivatives and investigated their binding to Human Serum Albumin (HSA), providing insights into the pharmacokinetic mechanism and potential therapeutic applications of such compounds (Shareef et al., 2016).
Mechanism of Action
Target of Action
Thiophene derivatives, a key structural component of this compound, have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . For example, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
Based on the known actions of similar thiophene derivatives, it can be inferred that the compound may interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to impact a variety of biological pathways, including those involved in inflammation, cancer, microbial infections, hypertension, and atherosclerosis .
Result of Action
Based on the known effects of similar thiophene derivatives, it can be inferred that the compound may have potential therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.
This compound represents an interesting area for future research given the broad therapeutic potential of thiophene derivatives .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that chromanone and thiophene derivatives, the building blocks of this compound, exhibit a broad variety of remarkable biological and pharmaceutical activities
Cellular Effects
It has been found that a compound with a similar structure, N-4HCS, blocks male gamete formation in the malaria parasite life cycle . This suggests that N-((4-hydroxychroman-4-yl)methyl)thiophene-3-carboxamide may also have significant effects on cellular processes.
Molecular Mechanism
Research on a similar compound, N-4HCS, has shown that it targets the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This suggests that this compound may also interact with biomolecules and influence gene expression.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c17-14(11-5-8-20-9-11)16-10-15(18)6-7-19-13-4-2-1-3-12(13)15/h1-5,8-9,18H,6-7,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFISYUVUFMQXGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(2-Tert-butylpyrimidin-4-YL)propyl]but-2-ynamide](/img/structure/B2448486.png)
![N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2448489.png)
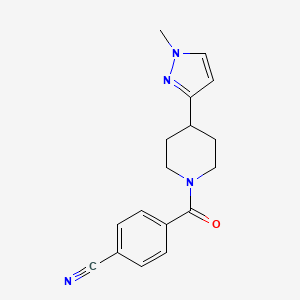
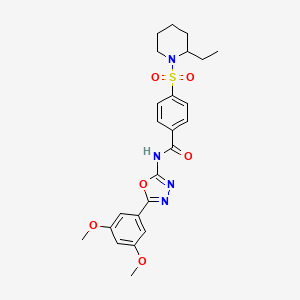
![1-Phenyl-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2448492.png)

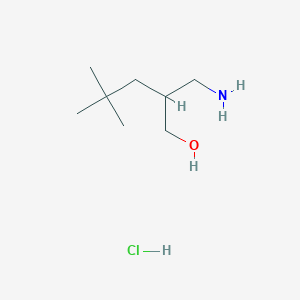
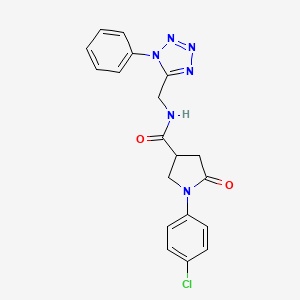

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2448500.png)


![5-((4-Methoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2448505.png)
